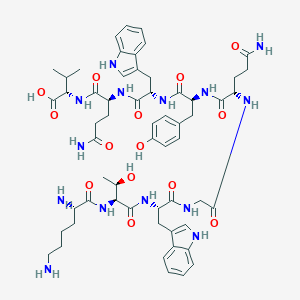

Melanocyte protein pmel 17(130-138)(human)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Melanocyte protein pmel 17(130-138)(human) is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acid residues through peptide bond formation. Common reagents used in these steps include carbodiimides for coupling reactions and protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation efficiently. These machines can be programmed to add specific amino acids in the desired sequence, ensuring high yield and purity of the final product .

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The presence of hydroxyl and amino groups makes it susceptible to oxidation.

Reduction: Amino groups can be reduced to amines under specific conditions.

Substitution: Functional groups such as hydroxyl and amino groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

科学的研究の応用

This compound has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in protein interactions and enzyme activity.

Medicine: Investigated for potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials and pharmaceuticals

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific context and application, but common targets include proteases and kinases , which play crucial roles in cellular processes .

類似化合物との比較

Similar Compounds

Cresol: An aromatic organic compound with similar functional groups.

Bromine compounds: Share some reactivity patterns due to the presence of halogen atoms.

Noble gas compounds: Though chemically different, they offer a point of comparison in terms of reactivity and stability.

Uniqueness

What sets this compound apart is its highly specific structure, which allows for precise interactions with biological molecules. This specificity makes it a valuable tool in both research and therapeutic applications .

生物活性

Melanocyte protein Pmel 17, also known as silver locus protein, is a crucial component in the biosynthesis and storage of melanin within melanocytes. This article delves into the biological activity of the peptide sequence Pmel 17(130-138), highlighting its role in melanin production, structural properties, and implications in melanoma.

Overview of Pmel 17

Pmel 17 is a glycoprotein predominantly expressed in pigment cells. It plays a vital role in the morphogenesis of melanosome precursors, which are organelles responsible for melanin synthesis. The full-length protein consists of approximately 645 amino acids, with a molecular weight around 100 kDa . The Pmel 17 protein undergoes complex post-translational modifications that are essential for its function in melanin biosynthesis.

Biological Functions

1. Melanin Biosynthesis:

Pmel 17 is integral to the conversion of dihydroxyindole carboxylic acid (DHICA) to melanin. Studies have demonstrated that both natural and recombinant forms of Pmel 17 accelerate this conversion, a process that is inhibited by specific antibodies against Pmel 17, confirming its enzymatic activity .

2. Morphogenesis of Melanosomes:

Pmel 17 is essential for the formation of striations within premelanosomes. These striations serve as scaffolds for melanin deposition. Experimental evidence indicates that overexpression of Pmel 17 in non-pigmented cells induces the formation of structures resembling premelanosomal striations .

3. Interaction with Melanin Intermediates:

The protein has been implicated in stabilizing and detoxifying melanin intermediates during synthesis. This function is crucial for preventing cellular damage from toxic byproducts generated during melanin production .

Case Study: Role in Melanoma Immunology

Pmel 17(130-138) has been identified as a significant epitope recognized by tumor-infiltrating lymphocytes (TILs) in melanoma patients. This recognition occurs within the context of HLA-A2, indicating its potential as a target for immunotherapy . The expression of this peptide correlates with tumor progression and immune response, highlighting its importance in melanoma biology.

Research Findings on Structural Properties

Recent studies have elucidated the post-translational processing of Pmel 17, revealing two major subunits: Mα (lumenal) and Mβ (membrane-bound). These subunits remain associated intracellularly and are critical for the protein's function in melanosome biogenesis . The presence of multiple glycosylation sites suggests that these modifications may influence the protein's stability and interactions within the melanocyte environment .

Data Table: Key Characteristics of Pmel 17

| Feature | Description |

|---|---|

| Molecular Weight | ~100 kDa |

| Amino Acid Length | 645 |

| Functional Domains | Lumenal domain, transmembrane domain, cytoplasmic domain |

| Post-translational Modifications | Glycosylation, cleavage into subunits |

| Biological Role | Melanin biosynthesis, melanosome morphogenesis |

特性

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H78N14O14/c1-30(2)49(58(85)86)71-54(81)42(20-22-47(62)76)67-56(83)45(26-34-28-64-40-14-7-5-11-37(34)40)69-55(82)43(24-32-15-17-35(74)18-16-32)68-53(80)41(19-21-46(61)75)66-48(77)29-65-52(79)44(25-33-27-63-39-13-6-4-10-36(33)39)70-57(84)50(31(3)73)72-51(78)38(60)12-8-9-23-59/h4-7,10-11,13-18,27-28,30-31,38,41-45,49-50,63-64,73-74H,8-9,12,19-26,29,59-60H2,1-3H3,(H2,61,75)(H2,62,76)(H,65,79)(H,66,77)(H,67,83)(H,68,80)(H,69,82)(H,70,84)(H,71,81)(H,72,78)(H,85,86)/t31-,38+,41+,42+,43+,44+,45+,49+,50+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYARWZFGXHSQNT-IZVYDTQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H78N14O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1195.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。